molecular formula C10H8N2O3 B11895225 Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate

Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate

Cat. No.: B11895225
M. Wt: 204.18 g/mol
InChI Key: LUWXFZYTFMIZSY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate is a quinazoline derivative with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate typically involves the condensation of anthranilic acid with formamide, followed by cyclization and esterification . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 2-oxo-1H-quinazoline-4-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-9(13)8-6-4-2-3-5-7(6)11-10(14)12-8/h2-5H,1H3,(H,11,12,14)

InChI Key

LUWXFZYTFMIZSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=O)NC2=CC=CC=C21

Origin of Product

United States

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